5S,8R-DiHODE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

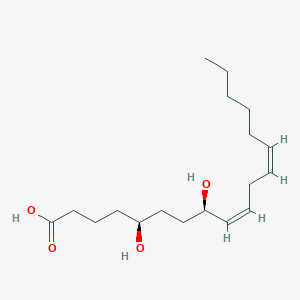

5(S),8(R)-DiHODE is a dihydroxy monocarboxylic acid that is the (5S,8R)-dihydroxy derivative of linoleic acid. It is an octadecanoid and a dihydroxy monocarboxylic acid. It derives from a linoleic acid. It is a conjugate acid of a 5(S),8(R)-DiHODE(1-).

Applications De Recherche Scientifique

Chemical Properties and Structure

5S,8R-DiHODE is characterized by the following chemical properties:

- Molecular Formula : C18H32O4

- Molecular Weight : 312.4 g/mol

- IUPAC Name : (5S,8R,9Z,12Z)-5,8-dihydroxyoctadeca-9,12-dienoic acid

The compound is a dihydroxy monocarboxylic acid and functions as a conjugate acid of its anionic form .

Fungal Morphogenesis and Pathogenicity

This compound plays a crucial role in the morphogenesis of fungi such as Aspergillus fumigatus and Aspergillus flavus. Research indicates that this compound induces cell differentiation and lateral branching through G protein-coupled receptors (GPCRs), which are vital for fungal growth and pathogenicity . In particular, it has been observed that:

- Lateral Branching : this compound promotes increased septa formation in A. fumigatus, enhancing its ability to adapt to environmental stresses and evade antifungal treatments .

- Pathogenic Response : The accumulation of this compound during appressoria formation in Magnaporthe grisea suggests its role in host infection processes .

Antifungal Protection Mechanism

Studies have shown that exogenous application of this compound protects A. fumigatus from fungicidal agents like echinocandins. The compound activates specific signaling pathways that enhance the resilience of fungal cells against antifungal treatments . This protective mechanism is linked to the transcription factor ZfpA, which mediates morphological responses similar to those induced by antifungal drugs .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties through its ability to induce apoptosis in cancer cells. For instance, it has been shown to modulate apoptotic pathways by influencing the expression of key proteins involved in cell survival and death .

Bioactive Compound Extraction

The extraction of this compound from natural sources has become a focus for developing functional food ingredients with health benefits. Its antioxidant and anti-inflammatory properties make it a candidate for therapeutic applications in managing conditions such as diabetes and cardiovascular diseases .

- Fungal Growth Regulation : A study demonstrated that treatment with this compound resulted in significant morphological changes in A. fumigatus, indicating its role in regulating fungal growth under stress conditions .

- Antifungal Resistance : Another investigation highlighted how exogenous application of this compound improved survival rates of A. fumigatus when exposed to echinocandin antifungals, suggesting its potential use as a therapeutic agent in managing fungal infections .

Propriétés

Formule moléculaire |

C18H32O4 |

|---|---|

Poids moléculaire |

312.4 g/mol |

Nom IUPAC |

(5S,8R,9Z,12Z)-5,8-dihydroxyoctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O4/c1-2-3-4-5-6-7-8-9-11-16(19)14-15-17(20)12-10-13-18(21)22/h6-7,9,11,16-17,19-20H,2-5,8,10,12-15H2,1H3,(H,21,22)/b7-6-,11-9-/t16-,17-/m0/s1 |

Clé InChI |

CVXOCQUHJDKXHR-JFKQHRMJSA-N |

SMILES |

CCCCCC=CCC=CC(CCC(CCCC(=O)O)O)O |

SMILES isomérique |

CCCCC/C=C\C/C=C\[C@@H](CC[C@H](CCCC(=O)O)O)O |

SMILES canonique |

CCCCCC=CCC=CC(CCC(CCCC(=O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.